![molecular formula C8H13ClF3NO2S B2360925 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride CAS No. 2171916-21-3](/img/structure/B2360925.png)
7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
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Description
“7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride” is a chemical compound with the CAS Number: 2171916-21-3 . It has a molecular weight of 279.71 . The IUPAC name for this compound is 7a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (279.71) and its IUPAC name (7a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride) . Other properties such as melting point, boiling point, and density are not specified in the resources I have .Scientific Research Applications
Synthesis and Chemical Reactions
- 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is used in the synthesis of various compounds. Hoffmann and Wenkert (1993) demonstrated its role in the synthesis of 2-(trifluoromethyl)pyrroles through a catalyzed decomposition process (Hoffmann & Wenkert, 1993).
Structural and Molecular Studies
- The compound has been studied for its structural properties. Fukagawa et al. (2006) determined the crystal structure of a related compound, 7-(1H-pyrrol-1-yl)-4-trifluoromethyl-2H-1-benzopyran-2-one, revealing insights into the molecular arrangement and stability of such compounds (Fukagawa et al., 2006).
Applications in Anion Receptor Chemistry
- It has been used in the creation of neutral anion receptors. Anzenbacher et al. (2000) described the use of a 3,4-difluoro-1H-pyrrole derivative, related to the queried compound, for binding anions such as fluoride and chloride with enhanced affinity (Anzenbacher et al., 2000).
Contribution to Synthetic Methodologies
- The compound is instrumental in developing synthetic methodologies for various heterocyclic compounds. Yarmolchuk et al. (2011) discussed its use in synthesizing hexahydro-2H-thieno[2,3-c]pyrrole derivatives, indicating its potential in constructing compound libraries for drug discovery (Yarmolchuk et al., 2011).
Role in Heterocyclic Compound Formation
- Its role in forming heterocyclic compounds was highlighted by Usachev et al. (2015), who described its reaction with sarcosine and formaldehyde to yield hexahydropyrano[2,3-c]pyrrol-2-ones, important intermediates in organic synthesis (Usachev et al., 2015).
properties
IUPAC Name |
7a-(trifluoromethyl)-3,4,4a,5,6,7-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQGKYORMAXTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(S(=O)(=O)C1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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